
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde is a substituted quinolinecarboxaldehyde It is a chemical compound with the molecular formula C11H8ClNO2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 5-methoxy-3-quinolinecarboxaldehyde with thionyl chloride to introduce the chlorine atom at the 2-position. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: 2-Chloro-5-methoxy-3-quinolinecarboxylic acid.
Reduction: 2-Chloro-5-methoxy-3-quinolinecarbinol.
Substitution: 2-Amino-5-methoxy-3-quinolinecarboxaldehyde.
科学的研究の応用
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde largely depends on its application. In biological systems, it may interact with cellular components such as proteins and nucleic acids. The chlorine and methoxy groups can influence its binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 2-Chloro-4-methoxy-3-quinolinecarboxaldehyde
- 2-Chloro-5-methoxyquinoline
Uniqueness
2-Chloro-5-methoxy-3-quinolinecarboxaldehyde is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
2-chloro-5-methoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-10-4-2-3-9-8(10)5-7(6-14)11(12)13-9/h2-6H,1H3 |
InChIキー |
MINSYENVBMNPFT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C=C(C(=N2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


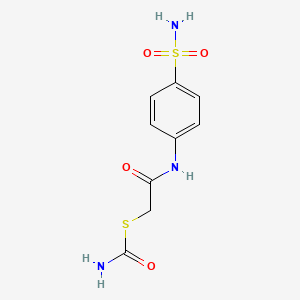
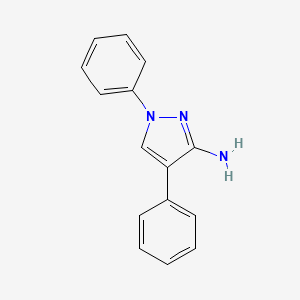
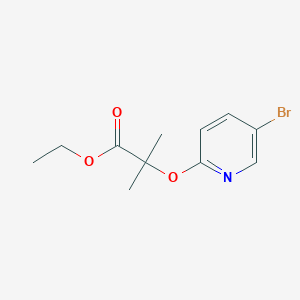
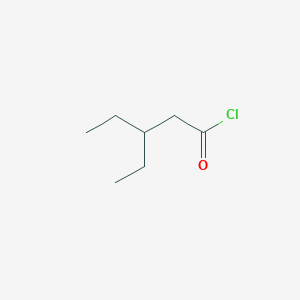
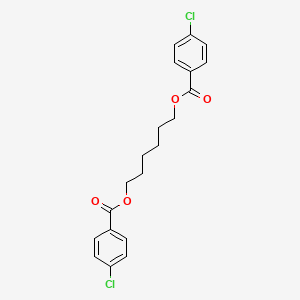
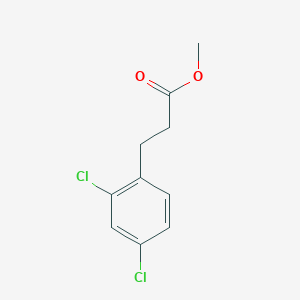
![tert-Butyl 4-(1,3-dioxoisoindolin-2-yl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13990016.png)
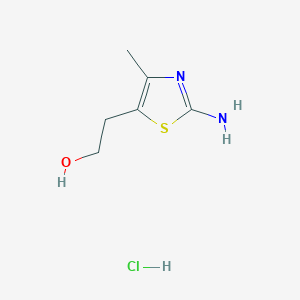
![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)
![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)
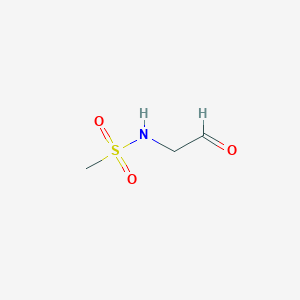
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

![Ethanamine, 2-[(chlorodimethylstannyl)thio]-](/img/structure/B13990080.png)
